molecular formula C9H7F3O3 B2795055 1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone CAS No. 1241953-03-6

1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone

Cat. No. B2795055
CAS RN: 1241953-03-6
M. Wt: 220.147
InChI Key: AMDXYFRUBRLXGH-UHFFFAOYSA-N
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Description

“1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C9H7F3O2 . It is a colorless to yellow liquid or semi-solid or solid at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 204.15 . It is stored sealed in dry conditions at room temperature .

Scientific Research Applications

Antioxidant Properties

Hydroxycinnamic acids (HCAs), including compounds structurally related to "1-[2-Hydroxy-6-(trifluoromethoxy)phenyl]ethanone," have been extensively studied for their antioxidant properties. Structural modifications, such as the presence of an unsaturated bond on the side chain and alterations in the number and position of hydroxy groups on the aromatic ring, significantly influence their antioxidant activity. Optimization of these structures is crucial for enhancing their effectiveness in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Synthesis and Photochemical Properties

Hydroxycoumarins, closely related to the compound of interest, exhibit several beneficial physical, chemical, and biological properties. The synthesis and acylation of hydroxycoumarins, including methods using simple phenol and 1-(2-hydroxyphenyl)ethanone as starting compounds, have been reviewed, highlighting their applications in detecting UV absorbers and fluorescent properties. These compounds are valuable for various industrial applications due to their versatile photochemical properties (Yoda et al., 2019).

Ethnobotanical Properties

Plants containing compounds similar to "this compound" have been used traditionally for medicinal purposes in India. These plants exhibit a wide range of therapeutic properties due to their diverse chemical composition, including anti-venom and anti-diabetic effects. This highlights the potential of such compounds in traditional and modern medicine for wound healing, joint pain, and minor fractures treatment (Thakre Rushikesh et al., 2016).

Treatment of Organic Pollutants

The enzymatic treatment of organic pollutants in wastewater has gained attention, with certain enzymes showing enhanced degradation efficiency in the presence of redox mediators. This process can degrade recalcitrant compounds, highlighting the application of these compounds in environmental remediation and the potential for improving water quality (Husain & Husain, 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[2-hydroxy-6-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5(13)8-6(14)3-2-4-7(8)15-9(10,11)12/h2-4,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDXYFRUBRLXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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